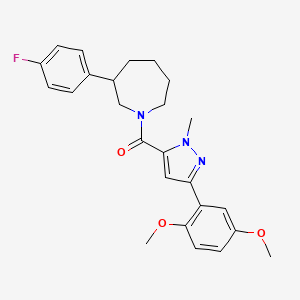
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a useful research compound. Its molecular formula is C25H28FN3O3 and its molecular weight is 437.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antitumor Activity
- A derivative, (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, demonstrated selective cytotoxicity against a tumorigenic cell line, highlighting its potential as an antitumor agent (Hayakawa et al., 2004).
2. Anticonvulsant and CNS Depressant Properties
- Compounds such as (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone showed anticonvulsant properties and potential as central nervous system depressants (Butler et al., 1984).
3. Antimycobacterial Activity
- Derivatives like 4-[5-(4-Fluoro phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol have shown good antimycobacterial activity, suggesting use in treating isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
4. Potential Antipsychotic Agents
- Studies have shown that compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have antipsychotic-like properties in behavioral animal tests, offering potential as antipsychotic agents (Wise et al., 1987).
5. Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
6. Anti-Inflammatory and Antibacterial Agents
- Microwave-assisted synthesis of novel pyrazoline derivatives showed promising results as anti-inflammatory and antibacterial agents, indicating their therapeutic potential (Ravula et al., 2016).
7. Hypersensitivity Reactions
- Studies have identified hypersensitivity reactions, specifically IgE-mediated Type I allergy, to certain pyrazolone drugs, which is important for understanding adverse drug reactions (Himly et al., 2003).
8. Development of Precipitation-Resistant Solution Formulations
- Research has been conducted on developing precipitation-resistant solution formulations for poorly water-soluble compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, enhancing their bioavailability for clinical use (Burton et al., 2012).
9. Synthesis of Novel Derivatives for Biological Applications
- Novel syntheses of derivatives like 4-Indazolyl-1,3,4-trisubstituted Pyrazole have been reported, offering potential for various biological applications (Hote & Lokhande, 2014).
10. Exploration of Tautomerism in NH-Pyrazoles
- Research on NH-pyrazoles, such as those containing curcuminoid structures, has explored their tautomerism, contributing to a deeper understanding of their chemical behavior (Cornago et al., 2009).
11. Synthesis and Evaluation of Pyrazole Chalcones
- Synthesis of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone and its derivatives, and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities, have been investigated, demonstrating their multifaceted biological potential (Bandgar et al., 2009).
properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-28-23(15-22(27-28)21-14-20(31-2)11-12-24(21)32-3)25(30)29-13-5-4-6-18(16-29)17-7-9-19(26)10-8-17/h7-12,14-15,18H,4-6,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISHTOORTDGVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)
![benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2826883.png)
![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate](/img/structure/B2826884.png)
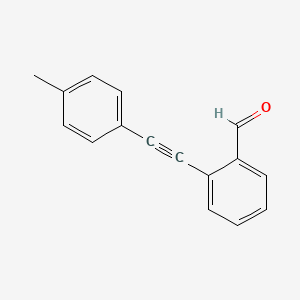
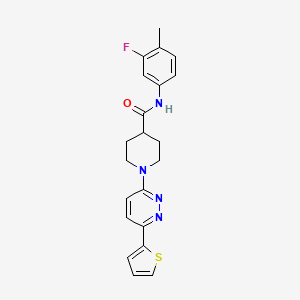

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)
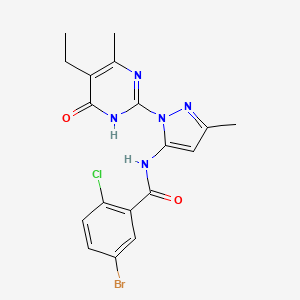

![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826897.png)

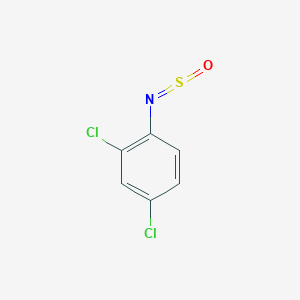

![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)